2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom. This is followed by the formation of the triazole ring through a cyclization reaction involving 4-methylphenyl and sulfanyl groups. The final step involves the formation of the imino linkage through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazole ring and the imino group play crucial roles in this binding process, allowing the compound to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxy-6-[(Z)-[(4-methylphenyl)imino]methyl]phenol
- 2-methoxy-6-[(4-methylphenyl)imino]methyl]phenol
- 2-bromo-6-methoxy-4-[(4-methylphenyl)imino]methyl]phenol
Uniqueness
2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is unique due to the presence of the triazole ring and the sulfanyl group, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
354540-70-8 |
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Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-10-3-5-12(6-4-10)16-20-21-17(25)22(16)19-9-11-7-13(18)15(23)14(8-11)24-2/h3-9,23H,1-2H3,(H,21,25)/b19-9+ |
InChI Key |
NSRVLRWXKLCRSB-DJKKODMXSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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